

Lathodoratin: A Technical Guide to a Phytoalexin with Antifungal Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lathodoratin*

Cat. No.: B1674539

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathodoratin, a naturally occurring chromone derivative, has been identified as a phytoalexin with notable antifungal properties. This technical guide provides a comprehensive overview of **Lathodoratin**, including its chemical identity, physicochemical properties, and biological activity. Detailed experimental protocols for its isolation and synthesis, where available in the public domain, are presented. Furthermore, this document summarizes the current understanding of its biosynthetic pathway and explores its potential as a lead compound in the development of novel antifungal agents. All quantitative data is presented in structured tables for clarity and comparative analysis, and key conceptual frameworks are visualized using logical diagrams.

Chemical Identity and Properties

Lathodoratin is chemically classified as a 3-ethyl-5,7-dihydroxy-4H-chromen-4-one. Its fundamental properties are summarized in the table below.

Property	Value
IUPAC Name	3-ethyl-5,7-dihydroxy-4H-chromen-4-one
CAS Number	76693-50-0
Molecular Formula	C ₁₁ H ₁₀ O ₄
Molecular Weight	206.19 g/mol
Appearance	Information not available
Solubility	Information not available

Biological Activity: A Phytoalexin with Antifungal Action

Lathodoratin is a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. It is primarily found in the sweet pea (*Lathyrus odoratus*) and exhibits antifungal activity.^[1] While the broad-spectrum antifungal activity is recognized, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of fungal pathogens, are not extensively reported in publicly available literature. Further research is required to fully characterize its antifungal profile.

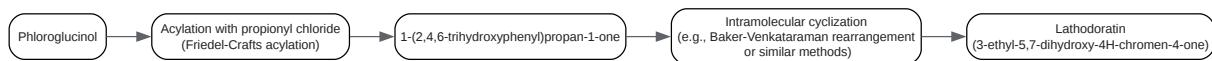
Experimental Protocols

Detailed and validated experimental protocols for the isolation and synthesis of **Lathodoratin** are not readily available in the scientific literature. The following sections provide generalized approaches based on the isolation of similar natural products and synthetic strategies for related chromone structures.

Isolation from *Lathyrus odoratus* (Sweet Pea)

A general workflow for the isolation of phytoalexins from plant material is outlined below. This process would need to be optimized for the specific extraction and purification of **Lathodoratin**.

[Click to download full resolution via product page](#)


Caption: Generalized workflow for the isolation of **Lathodoratin**.

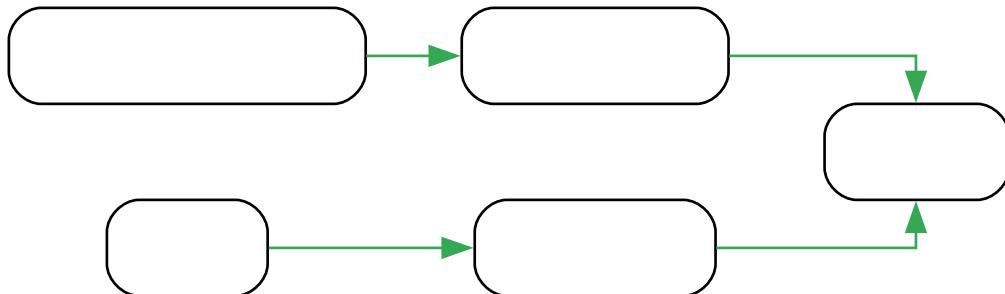
Protocol:

- Plant Material Preparation: Induce the production of phytoalexins in *Lathyrus odoratus* seedlings or leaves through exposure to a stressor, such as a fungal elicitor or UV radiation.
- Extraction: Homogenize the stressed plant tissue and extract with a polar solvent like methanol or ethanol at room temperature for an extended period.
- Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Solvent Partitioning: Partition the concentrated aqueous extract against an immiscible organic solvent, such as ethyl acetate, to separate compounds based on their polarity. **Lathodoratin** is expected to partition into the organic phase.
- Chromatography: Subject the organic phase to a series of chromatographic techniques for purification. This may include column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure **Lathodoratin**.
- Characterization: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Synthesis

A definitive, step-by-step synthetic protocol for **Lathodoratin** is not well-documented. However, the synthesis of the 3-ethyl-5,7-dihydroxy-4H-chromen-4-one core can be conceptually approached through established methods for chromone synthesis. A plausible, though unverified, synthetic pathway is proposed below.

[Click to download full resolution via product page](#)


Caption: A conceptual synthetic pathway for **Lathodoratin**.

Conceptual Steps:

- Starting Material: Phloroglucinol (1,3,5-trihydroxybenzene) would serve as a suitable starting material for the A-ring of the chromone.
- Acylation: A Friedel-Crafts acylation of phloroglucinol with propionyl chloride in the presence of a Lewis acid catalyst would introduce the ethyl ketone side chain, forming 1-(2,4,6-trihydroxyphenyl)propan-1-one.
- Cyclization: The key step would be the intramolecular cyclization to form the pyranone ring. This could potentially be achieved through various named reactions known in flavonoid and chromone synthesis, such as a modified Baker-Venkataraman rearrangement or by reaction with a suitable C1 synthon followed by cyclization and dehydration.

Biosynthesis and Signaling Pathways

Lathodoratin's biosynthesis in *Lathyrus odoratus* is understood to follow a polyketide pathway for the formation of the phloroglucinol ring.^[1] The remaining carbon atoms, including the ethyl group at the C3 position, are derived from the amino acid isoleucine.^[1] This biosynthetic origin is a notable feature of **Lathodoratin**.

[Click to download full resolution via product page](#)

Caption: Biosynthetic precursors of **Lathodoratin**.

Currently, there is no specific information available in the scientific literature regarding the signaling pathways that are directly modulated by **Lathodoratin** in fungal cells or in the host plant. Research in this area would be crucial to understanding its mechanism of action and its role in plant defense.

Future Directions

Lathodoratin presents an interesting scaffold for the development of new antifungal agents.

Future research should focus on:

- Quantitative Antifungal Profiling: Determining the MIC values of **Lathodoratin** against a wide range of clinically relevant and agriculturally important fungal pathogens.
- Elucidation of Mechanism of Action: Investigating the specific cellular targets and signaling pathways in fungi that are affected by **Lathodoratin**.
- Development of Synthetic Protocols: Establishing efficient and scalable synthetic routes to produce **Lathodoratin** and its analogs for structure-activity relationship (SAR) studies.
- In Vivo Efficacy Studies: Evaluating the antifungal efficacy of **Lathodoratin** in animal models of fungal infections and in plant disease models.

The information compiled in this technical guide provides a foundation for researchers and drug development professionals to explore the potential of **Lathodoratin** as a novel antifungal agent. Further investigation is warranted to fully unlock its therapeutic promise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Lathodoratin: A Technical Guide to a Phytoalexin with Antifungal Potential]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1674539#lathodoratin-iupac-name-and-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com